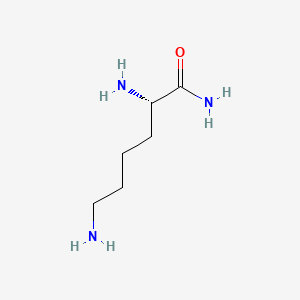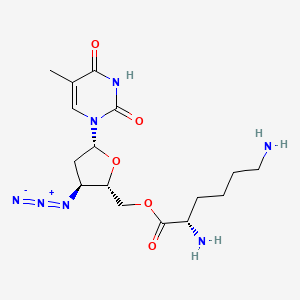
洛本达唑
概述
描述
Lobendazole is a metabolite of thiophanate and belongs to the benzimidazole class of compounds. It is known for its potent anthelmintic properties, which make it effective against a variety of parasitic infections .
科学研究应用
Lobendazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzimidazole derivatives.
Biology: Investigated for its effects on various biological systems, including its anthelmintic properties.
Medicine: Explored for its potential use in treating parasitic infections such as giardiasis.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications.
作用机制
Lobendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the degeneration of cytoplasmic microtubules in parasitic cells, ultimately causing their death . The molecular targets include tubulin and other microtubule-associated proteins .
安全和危害
Lobendazole, like other benzimidazole derivatives, may cause serious side effects. These include skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and potential damage to fertility . It is advised to use personal protective equipment when handling Lobendazole and to seek immediate medical attention if exposed or concerned .
未来方向
The future directions of Lobendazole research could involve further exploration of its pharmacological activities, potential applications, and synthesis methods . Additionally, the development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids could be a future direction .
生化分析
Biochemical Properties
Lobendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. Additionally, Lobendazole binds to tubulin, preventing its polymerization into microtubules, thereby disrupting cell division and intracellular transport . These interactions highlight the compound’s ability to interfere with essential biochemical processes in parasites.
Cellular Effects
Lobendazole exerts profound effects on various cell types and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . Furthermore, Lobendazole affects cell signaling pathways by modulating the activity of key signaling molecules, resulting in altered gene expression and cellular metabolism. These effects underscore the compound’s potential to impair the growth and survival of parasitic organisms.
Molecular Mechanism
At the molecular level, Lobendazole exerts its effects through several mechanisms. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the destabilization of the cytoskeleton, impairing cell division and intracellular transport. Additionally, Lobendazole inhibits fumarate reductase, disrupting the energy metabolism of parasites and leading to their immobilization and death . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lobendazole change over time. The compound exhibits stability under standard storage conditions, but its efficacy may decrease over prolonged periods . Studies have shown that Lobendazole can induce long-term effects on cellular function, including sustained inhibition of cell division and metabolic disruption. These temporal effects underscore the importance of considering the duration of exposure when evaluating the compound’s efficacy.
Dosage Effects in Animal Models
The effects of Lobendazole vary with different dosages in animal models. At low doses, the compound effectively inhibits parasitic growth without causing significant adverse effects . At higher doses, Lobendazole can induce toxic effects, including hepatotoxicity and bone marrow suppression . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Lobendazole is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which are subsequently excreted via the bile and urine. The interactions of Lobendazole with metabolic enzymes and cofactors underscore its complex metabolic profile.
Transport and Distribution
Lobendazole is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . It interacts with transport proteins, such as P-glycoprotein, which facilitate its distribution and accumulation in specific tissues. These interactions influence the localization and efficacy of Lobendazole in treating parasitic infections.
Subcellular Localization
The subcellular localization of Lobendazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, Lobendazole may be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns highlight the importance of subcellular distribution in mediating the compound’s effects.
准备方法
Synthetic Routes and Reaction Conditions
Lobendazole can be synthesized through a series of chemical reactions starting from thiophanate. The synthetic route involves the following steps:
Nitrification: Introduction of a nitro group into the thiophanate molecule.
Condensation: Formation of a benzimidazole ring structure.
Amination: Introduction of an amino group.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of the final benzimidazole structure.
Industrial Production Methods
The industrial production of lobendazole follows similar steps but is optimized for large-scale production. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and minimal environmental impact .
化学反应分析
Types of Reactions
Lobendazole undergoes several types of chemical reactions, including:
Oxidation: Conversion of lobendazole to its oxidized form.
Reduction: Reduction of lobendazole to its reduced form.
Substitution: Replacement of functional groups within the lobendazole molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of lobendazole, as well as substituted derivatives with different functional groups .
相似化合物的比较
Lobendazole is similar to other benzimidazole derivatives such as albendazole and mebendazole. it has unique properties that make it particularly effective against certain parasites. Similar compounds include:
Albendazole: Used to treat a variety of parasitic infections.
Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity
Lobendazole’s uniqueness lies in its specific binding affinity to tubulin and its potent anthelmintic activity, making it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
ethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVSTKGUBOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212390 | |
| Record name | Lobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6306-71-4 | |
| Record name | Lobendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobendazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lobendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






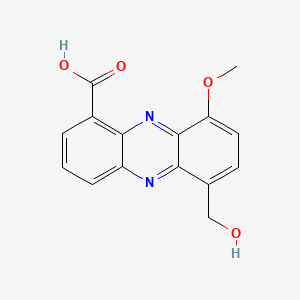

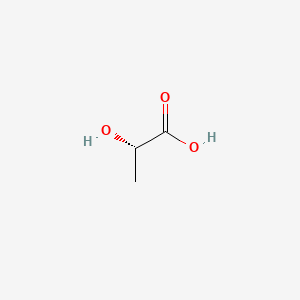
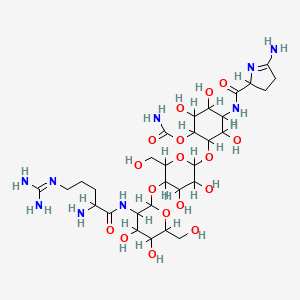
![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
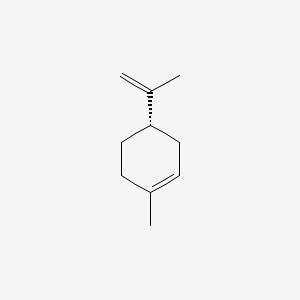

![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)

